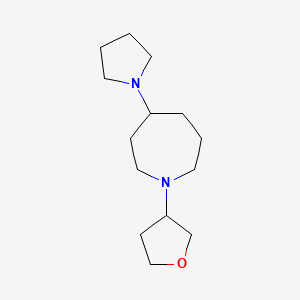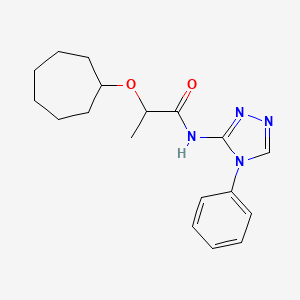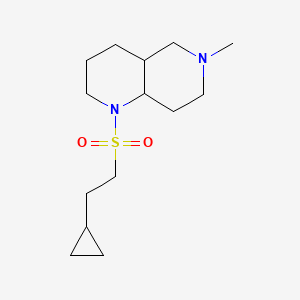![molecular formula C18H31N3O2 B6762148 1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762148.png)
1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[25]octan-2-ylurea is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea involves multiple steps. One common method includes the reaction of azepane with a suitable acylating agent to form the intermediate 3-(Azepan-1-yl)-3-oxopropyl compound. This intermediate is then reacted with a spirocyclic isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles like amines or thiols replace the existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, resulting in the formation of the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea involves its interaction with specific molecular targets. The azepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea can be compared with other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene]. These compounds share the spirocyclic motif but differ in their ring sizes and functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the azepane ring in this compound adds a unique aspect to its structure, potentially enhancing its interaction with biological targets .
Properties
IUPAC Name |
1-[3-(azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-16(21-12-6-1-2-7-13-21)8-11-19-17(23)20-15-14-18(15)9-4-3-5-10-18/h15H,1-14H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHLCZKLANQSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCNC(=O)NC2CC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole](/img/structure/B6762080.png)
![10-(1-Methylpyrazol-3-yl)sulfonyl-4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B6762093.png)
![5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B6762099.png)

![6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane](/img/structure/B6762117.png)
![3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine](/img/structure/B6762122.png)
![N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]-2,6-dioxaspiro[4.5]decan-9-amine](/img/structure/B6762135.png)
![5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile](/img/structure/B6762140.png)
![N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762155.png)
![N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide](/img/structure/B6762166.png)
![1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762168.png)
![3-(ethylsulfamoyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6762175.png)
